

# Spectroscopic Profile of 5-Chlorohexanoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 5-Chlorohexanoic acid

Cat. No.: B8773844

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## Introduction

**5-Chlorohexanoic acid**, a halogenated carboxylic acid, serves as a versatile building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. A thorough understanding of its spectroscopic characteristics is paramount for researchers and scientists in ensuring reaction monitoring, quality control, and structural elucidation. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-Chlorohexanoic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

### Predicted $^1\text{H}$ NMR Data

The proton NMR spectrum of **5-Chlorohexanoic acid** is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent chloro and carbonyl groups.

| Protons                | Chemical Shift ( $\delta$ , ppm) | Multiplicity    | Integration |
|------------------------|----------------------------------|-----------------|-------------|
| H-6 (CH <sub>3</sub> ) | ~1.55                            | Doublet         | 3H          |
| H-5 (CHCl)             | ~4.10                            | Sextet          | 1H          |
| H-4 (CH <sub>2</sub> ) | ~1.85                            | Multiplet       | 2H          |
| H-3 (CH <sub>2</sub> ) | ~1.70                            | Multiplet       | 2H          |
| H-2 (CH <sub>2</sub> ) | ~2.40                            | Triplet         | 2H          |
| -OH                    | ~10-12                           | Singlet (broad) | 1H          |

## Predicted <sup>13</sup>C NMR Data

The carbon NMR spectrum provides information on the different carbon environments. The presence of the electron-withdrawing chlorine and carbonyl groups significantly influences the chemical shifts of the nearby carbon atoms.

| Carbon                 | Chemical Shift ( $\delta$ , ppm) |
|------------------------|----------------------------------|
| C-1 (C=O)              | ~179                             |
| C-2                    | ~34                              |
| C-3                    | ~25                              |
| C-4                    | ~37                              |
| C-5 (CHCl)             | ~59                              |
| C-6 (CH <sub>3</sub> ) | ~23                              |

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Characteristic IR Absorption Bands

The IR spectrum of **5-Chlorohexanoic acid** will be dominated by the characteristic absorptions of the carboxylic acid and the alkyl chloride functionalities.

| Functional Group       | Absorption Range (cm <sup>-1</sup> ) | Intensity        | Description          |
|------------------------|--------------------------------------|------------------|----------------------|
| O-H (Carboxylic Acid)  | 2500-3300                            | Strong, Broad    | Stretching vibration |
| C-H (sp <sup>3</sup> ) | 2850-3000                            | Medium to Strong | Stretching vibration |
| C=O (Carboxylic Acid)  | 1700-1725                            | Strong           | Stretching vibration |
| C-O                    | 1210-1320                            | Medium           | Stretching vibration |
| C-Cl                   | 600-800                              | Medium to Weak   | Stretching vibration |

## Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of **5-Chlorohexanoic acid** is 150.60 g/mol .<sup>[5]</sup>

## Predicted Fragmentation Pattern

In the mass spectrum of **5-Chlorohexanoic acid**, the molecular ion peak [M]<sup>+</sup> is expected. Due to the presence of chlorine, an [M+2]<sup>+</sup> peak with approximately one-third the intensity of the molecular ion peak will also be observed. Common fragmentation pathways for aliphatic carboxylic acids include the loss of the hydroxyl group (-17 amu) and the carboxyl group (-45 amu).<sup>[6]</sup> Alpha-cleavage next to the chlorine atom is also a likely fragmentation pathway.

| m/z     | Proposed Fragment   |
|---------|---|
| 150/152 | $[\text{C}_6\text{H}_{11}\text{ClO}_2]^+$ (Molecular Ion) |
| 115     | $[\text{M} - \text{Cl}]^+$                                |
| 105     | $[\text{M} - \text{COOH}]^+$                              |
| 87      | $[\text{M} - \text{COOH} - \text{H}_2\text{O}]^+$         |
| 77      | $[\text{C}_6\text{H}_5]^+$ (from rearrangement)           |
| 63/65   | $[\text{CH}_2\text{CH}_2\text{Cl}]^+$                     |
| 45      | $[\text{COOH}]^+$   |

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like **5-Chlorohexanoic acid**.

### NMR Data Acquisition

- **Sample Preparation:** Dissolve approximately 5-10 mg of **5-Chlorohexanoic acid** in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **$^1\text{H}$  NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest  $T_1$  relaxation time for quantitative analysis, and a spectral width that encompasses all expected proton signals.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of  $^{13}\text{C}$ .

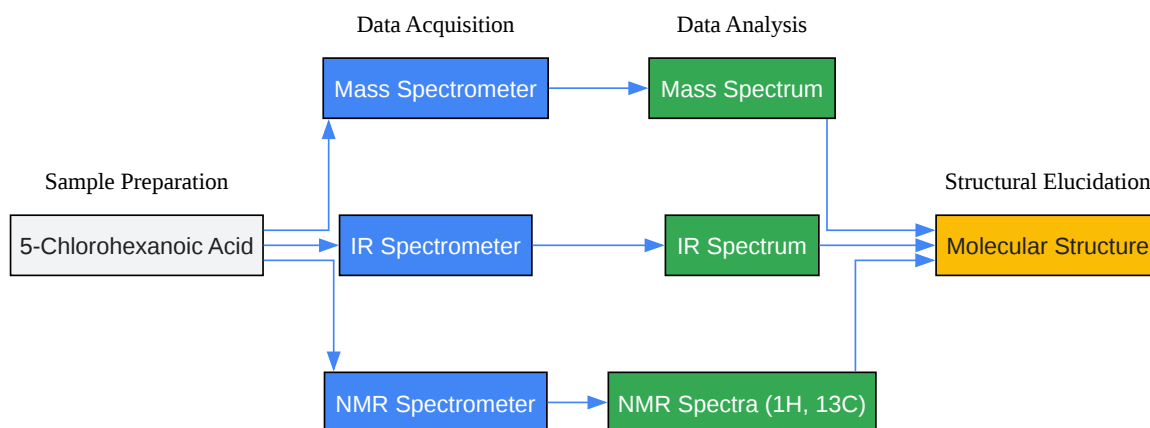
### IR Data Acquisition

- **Sample Preparation:** For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet or a Nujol mull can be prepared.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Collection:** Record the spectrum over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ). A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

## Mass Spectrometry Data Acquisition

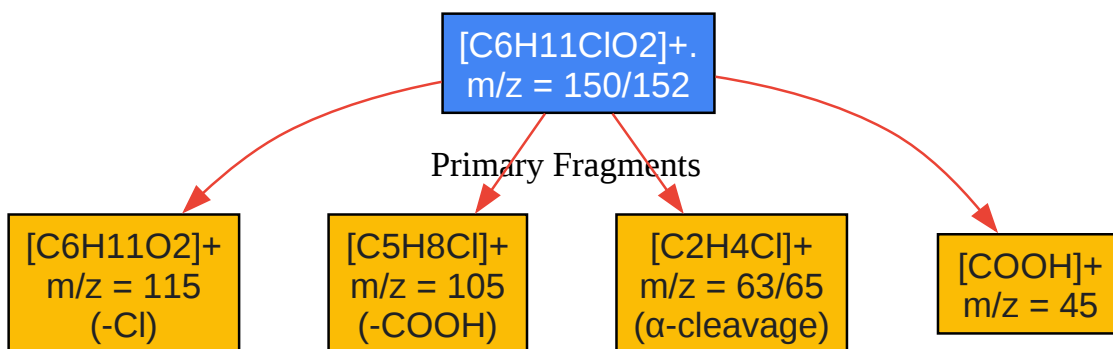
- **Sample Introduction:** Introduce a dilute solution of **5-Chlorohexanoic acid** into the mass spectrometer via a suitable inlet system, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The detector records the abundance of each ion, generating the mass spectrum.

## Visualizations



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General workflow for spectroscopic analysis.



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Predicted mass spectral fragmentation of **5-Chlorohexanoic acid**.

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